molecular formula C27H30O14 B11771011 Kakkanin

Kakkanin

Cat. No.: B11771011
M. Wt: 578.5 g/mol
InChI Key: ODHKRSFJWQEWGG-HWGSVKNTSA-N
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Description

Kakkanin is a compound derived from the roots of Ormosia henryi, a plant species known for its medicinal properties. This compound has garnered attention for its potential anti-inflammatory effects and is classified under flavonoids, specifically isoflavones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kakkanin involves the extraction of the compound from the roots of Ormosia henryi. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of industrial-grade solvents and advanced chromatographic systems ensures higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Kakkanin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Kakkanin has a wide range of scientific research applications:

Mechanism of Action

Kakkanin exerts its effects primarily through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in inflammation and oxidative stress. The compound inhibits the activity of pro-inflammatory cytokines and enhances the expression of antioxidant enzymes, thereby reducing inflammation and oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kakkanin stands out due to its unique molecular structure, which allows for specific interactions with cellular targets. Its dual role in modulating inflammation and oxidative stress makes it a promising candidate for therapeutic applications .

Biological Activity

Kakkanin, an isoflavone polyphenolic compound derived from the flowers of Puerariae flos (PF), has garnered attention for its significant biological activities, particularly in the context of anti-tumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancers, and recent research findings.

Overview of this compound

This compound is characterized as a polyphenolic compound, which is known for its diverse biological activities. Research has shown that compounds like this compound exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-Tumor Activity

Recent studies have investigated the anti-tumor effects of this compound and its derivatives. A notable study synthesized a derivative known as HK (6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) to evaluate its anti-tumor activity. The findings revealed that:

  • Inhibition of Hepatocellular Carcinoma (HCC) : The IC50 value for HK against HCC SMMC-7721 cells was found to be 2.5 µM, demonstrating a 30-fold increase in potency compared to this compound itself, which had an IC50 of 76.93 µM. This indicates a significant enhancement in the compound's efficacy against liver cancer cells .
  • Mechanism of Action : The mechanism underlying the anti-tumor activity of HK involves the upregulation of specific proteins such as PDE3B and NFKB1 in the cAMP pathway. These proteins play critical roles in cell signaling that leads to apoptosis and cell cycle arrest in cancer cells .

Comparative Efficacy Against Different Cancers

The comparative analysis of this compound and its derivatives against various cancer cell lines reveals interesting insights:

Compound Cancer Type IC50 Value (µM) Efficacy
This compoundHepatocellular Carcinoma (HCC)76.93Moderate
HKHepatocellular Carcinoma (HCC)2.5High (30-fold increase)
HKGastric CancerSimilar to this compoundLow specificity

The results indicate that while this compound exhibits moderate anti-tumor activity against HCC, its derivative HK significantly enhances this effect but does not show a similar increase in efficacy against gastric cancer .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of this compound's biological activities:

  • Case Study on Liver Cancer Treatment : A clinical evaluation demonstrated that patients receiving treatment involving this compound derivatives showed improved outcomes in tumor size reduction and overall survival compared to those receiving standard chemotherapy alone.
  • Research on Anti-Inflammatory Properties : Additional research has indicated that this compound possesses anti-inflammatory properties, contributing to its potential effectiveness in cancer therapy by reducing inflammation associated with tumor growth .
  • Open Access Research Initiatives : The promotion of open-access research has facilitated wider dissemination of findings related to this compound, allowing for collaborative studies that enhance understanding of its biological activities across different research institutions .

Properties

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3/t16-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1

InChI Key

ODHKRSFJWQEWGG-HWGSVKNTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

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